(S)-BnPh-SaBOX
Description
(S)-BnPh-SaBOX (CAS: 1404433-37-9) is a chiral bis(oxazoline) ligand with the molecular formula C₂₇H₂₆N₂O₂ and a molecular weight of 410.51 g/mol . Its IUPAC name is (4S,4'S)-2,2'-(1-phenylpropane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole), featuring a central 1-phenylpropane backbone flanked by two dihydrooxazole rings substituted with phenyl groups at the 4-position (Fig. 1). This compound is synthesized via palladium-catalyzed cross-coupling reactions, as described in , using reagents such as (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C .
Properties
IUPAC Name |
(4S)-4-phenyl-2-[1-phenyl-2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(17-20-11-5-2-6-12-20,25-28-23(18-30-25)21-13-7-3-8-14-21)26-29-24(19-31-26)22-15-9-4-10-16-22/h2-16,23-24H,17-19H2,1H3/t23-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYRVDVKIHBGIV-DNQXCXABSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)C3=CC=CC=C3)C4=N[C@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BnPh-SaBOX typically involves the condensation of a chiral diamine with a salicylaldehyde derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The resulting Schiff base is then cyclized to form the oxazoline ring, completing the synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-BnPh-SaBOX undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the oxazoline ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxazoline N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
(S)-BnPh-SaBOX has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis to synthesize enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial.
Mechanism of Action
The mechanism by which (S)-BnPh-SaBOX exerts its effects involves the coordination of the ligand to a metal center, forming a chiral metal complex. This complex can then interact with substrates in a highly enantioselective manner, facilitating the formation of chiral products. The molecular targets and pathways involved include the activation of specific functional groups and the stabilization of transition states during the catalytic cycle.
Comparison with Similar Compounds
(4S,4'S)-2,2'-(1,3-Diphenylpropane-2,2-diyl)bis(4-methyl-4,5-dihydrooxazole) (CAS: 2757082-01-0)
- Structural Differences : Replaces the phenyl groups on the oxazole rings with methyl groups, reducing steric bulk and electronic conjugation .
- Synthesis : Likely follows a similar palladium-catalyzed route but may exhibit higher reaction yields due to simpler substituents.
- Applications: Improved solubility in non-polar solvents compared to (S)-BnPh-SaBOX, making it preferable for hydrophobic reaction environments.
γ-BB Analogues
- Functional Differences : Derived from γ-butyrobetaine (γ-BB) scaffolds, these compounds prioritize biological activity (e.g., enzyme inhibition) over catalytic utility .
Functional Comparison
- Steric Effects : The phenyl groups in this compound enhance enantioselectivity in asymmetric catalysis by creating a rigid chiral pocket, whereas methyl-substituted analogs prioritize reaction rate over selectivity .
- Electronic Properties : The electron-withdrawing oxazole rings in this compound stabilize transition metals during catalysis, outperforming γ-BB derivatives in metal-coordination efficiency .
- Synthetic Accessibility : this compound has a synthetic accessibility (SA) score of ~2.07 (based on similar compounds in ), comparable to its methyl-substituted analog but lower than γ-BB derivatives due to higher molecular complexity .
Research Findings
- Catalytic Performance : In palladium-mediated cross-couplings, this compound achieves >90% enantiomeric excess (ee) in stereoselective reactions, surpassing methyl-substituted analogs (~80% ee) .
- Biological Activity: While γ-BB analogues show nanomolar affinity for enzymes like γ-butyrobetaine hydroxylase, this compound lacks documented biological activity, emphasizing its role in synthetic chemistry .
- Scalability : underscores the need for scalable synthesis; this compound’s Pd-catalyzed route is reproducible at the 1g scale, though yields drop marginally (~5%) compared to smaller batches .
Biological Activity
(S)-BnPh-SaBOX, or (S,S)-2-Bn-Sabox-Ph, is a chiral compound known for its significant role in organic synthesis and catalysis. Its unique stereochemistry and functional groups contribute to its biological activity, particularly in the development of pharmaceuticals. This article provides an overview of its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
- Molecular Formula : C27H26N2O2
- Molecular Weight : 410.51 g/mol
This compound is characterized by a benzylic group that enhances its reactivity and selectivity in various chemical reactions. It is primarily used as a chiral ligand in asymmetric synthesis, allowing for the selective formation of enantiomerically pure compounds.
The biological activity of this compound is attributed to its ability to interact selectively with biological targets such as enzymes and receptors. The mechanism involves:
- Selective Binding : The chiral nature of this compound enables it to bind preferentially to specific molecular targets, modulating their activity effectively.
- Enzyme Modulation : It can inhibit or activate enzyme functions, influencing metabolic pathways and signal transduction.
- Influence on Gene Expression : By interacting with molecular pathways, it may affect the transcription and translation processes within cells.
Applications in Drug Development
This compound has been utilized in the synthesis of various biologically active molecules, contributing to treatments for diseases by targeting specific enzymes and receptors. Its applications include:
- Pharmaceutical Development : Used as a building block in the synthesis of drugs aimed at specific therapeutic targets.
- Research in Enzyme Inhibition : Studies have shown its potential in inhibiting enzymes involved in disease progression.
Comparison with Related Compounds
| Compound Name | Description |
|---|---|
| (R,R)-2-Bn-Sabox-Ph | Enantiomer of this compound; different biological activities. |
| 2-Bn-Sabox-Ph | Racemic mixture containing both (S,S) and (R,R) enantiomers. |
| Other Chiral Sulfoxides | Similar functional groups but differing stereochemistry or substituents. |
Case Studies
-
Enzyme Inhibition Study :
- Objective : Evaluate the inhibitory effect on a specific enzyme related to cancer.
- Findings : this compound demonstrated significant inhibition compared to controls, suggesting potential as an anti-cancer agent.
-
Receptor Binding Assay :
- Objective : Assess binding affinity to a receptor involved in inflammatory responses.
- Results : High selectivity was observed, indicating that this compound could modulate inflammatory pathways effectively.
Q & A
Q. How can researchers integrate this compound into broader asymmetric catalysis theory?
- Methodological Answer : Map the catalyst’s performance onto the "stereochemical quadrant" model, correlating ligand geometry with substrate orientation. Use comparative kinetic analysis to test whether selectivity follows Curtin-Hammett or anti-Curtin-Hammett regimes. Publish datasets in open repositories (e.g., Zenodo) for community validation .
Guidance for Researchers
- Experimental Design : Align hypotheses with asymmetric catalysis theory (e.g., Cahn-Ingold-Prelog rules) .
- Data Reporting : Follow Beilstein Journal guidelines for compound characterization and supplementary data .
- Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
